![molecular formula C11H10Br2N2O2S B13552771 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with a dibromothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 4,5-Dibromothiophene: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 1,3-Oxazole Ring: The dibromothiophene is then reacted with appropriate reagents to form the oxazole ring. This step often involves cyclization reactions.
Attachment of Morpholine Ring: Finally, the oxazole intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxazole rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The dibromothiophene moiety can interact with electron-rich sites, while the oxazole and morpholine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: A simpler analog with only the dibromothiophene moiety.
4,5-Dibromothiophene-2-carboxylic acid: Another related compound with a carboxylic acid group.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: A compound with a similar morpholine ring but different heterocyclic substitution.
Uniqueness
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is unique due to its combination of the dibromothiophene, oxazole, and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10Br2N2O2S |
|---|---|
Poids moléculaire |
394.08 g/mol |
Nom IUPAC |
4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C11H10Br2N2O2S/c12-9-7(6-18-10(9)13)11-14-5-8(17-11)15-1-3-16-4-2-15/h5-6H,1-4H2 |
Clé InChI |
NVSONUFDYZLROH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CN=C(O2)C3=CSC(=C3Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


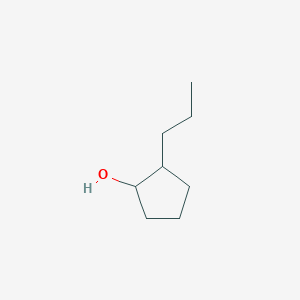
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)
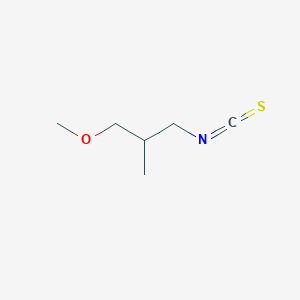
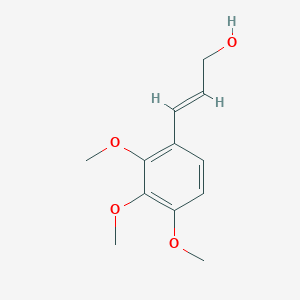
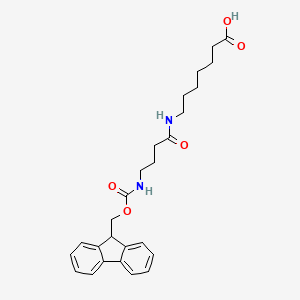
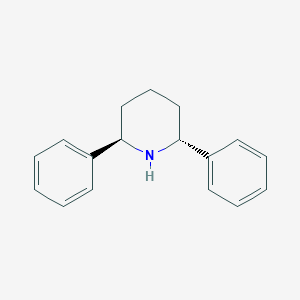
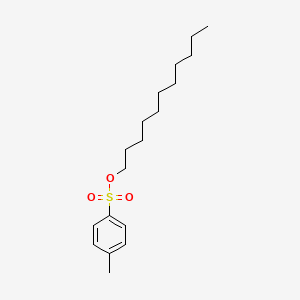
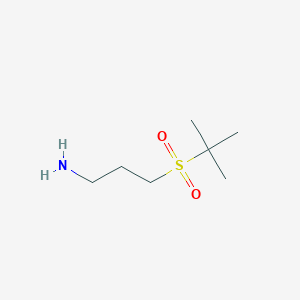

![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
